2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is a modified nucleoside analogue that exhibits significant biological activity, particularly in the field of antiviral research. This compound is characterized by its unique structural features, which include an acetamido group and a chloro substituent on the purine base, as well as a ribofuranosyl sugar moiety that is heavily acetylated.
This compound is classified under nucleoside analogues, which are compounds similar in structure to nucleosides but with modifications that can alter their biological properties. It is synthesized primarily for research purposes and has applications in studying nucleic acid interactions and potential therapeutic uses against viral infections. The compound's CAS number is 137896-02-7, and it has a molecular formula of C18H20ClN5O8, with a molecular weight of approximately 469.83 g/mol .
The synthesis of 2-acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the Vorbrüggen glycosylation method. This process starts with the reaction of 2,6-dichloropurine with tetra-O-acetyl-D-ribofuranose in the presence of a silylating agent such as N,O-bis(trimethylsilyl)acetamide. The reaction is conducted under controlled conditions to yield the desired nucleoside derivative.
The molecular structure of 2-acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine features:
The compound can participate in various chemical reactions typical of nucleosides, including:
The stability of the acetyl groups allows for selective hydrolysis to study the biological activity of the free nucleoside form. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and product purity .
The mechanism of action for 2-acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine primarily involves its incorporation into viral RNA or DNA during replication processes. By mimicking natural nucleotides, this compound can disrupt normal viral replication, leading to inhibition of viral proliferation.
Research indicates that this compound exhibits antiviral activity through competitive inhibition against viral polymerases, effectively reducing viral load in infected cells .
Analytical techniques such as high-performance liquid chromatography are used to assess purity levels (>95%) of synthesized compounds .
This modified nucleoside analogue has several scientific uses:
Purine nucleoside derivatives represent a cornerstone of medicinal chemistry, characterized by strategic modifications to the natural purine scaffold that enhance their therapeutic potential. These compounds typically feature alterations at three key sites: the purine base, sugar moiety, and glycosidic linkage. The subject compound exemplifies this approach with three distinct chemical modifications: a chlorine atom at the 6-position, an acetamido group at the 2-position, and tri-acetylated ribose at the 1' position. These structural changes profoundly impact biological activity by altering molecular recognition, metabolic stability, and cellular uptake mechanisms [4] [7].
The 6-chloro substitution serves dual purposes: it creates a metabolic blockade against deamination (a common inactivation pathway for purine analogs) while providing a versatile synthetic handle for further functionalization. Meanwhile, the 2-acetamido group introduces a steric bulk that influences binding to target enzymes and receptors. Historically, such modifications have yielded clinically significant agents: 6-mercaptopurine (antileukemic), cladribine (antileukemic), and acyclovir (antiviral) all demonstrate how purine ring modifications confer targeted biological activities [1] [5]. These compounds typically exert effects through multiple mechanisms: incorporation into nucleic acids, inhibition of nucleotide biosynthesis enzymes, or allosteric modulation of purinergic receptors [7] [10].
The 2',3',5'-tri-O-acetyl-β-D-ribofuranosyl group in this compound exemplifies a sophisticated prodrug strategy designed to overcome pharmacokinetic limitations inherent to nucleoside therapeutics. Acetylation of the ribose hydroxyl groups serves three primary biochemical purposes:
This prodrug approach mirrors successful clinical strategies employed in therapeutics such as capecitabine (5-FU prodrug) and tamiflu (oseltamivir), where esterification dramatically improves oral bioavailability without compromising intracellular efficacy [4] [10].
The development of chlorinated purine analogs emerged from mid-20th century explorations into antimetabolite therapies. Early work focused on halogen-substituted purines as potential enzyme inhibitors and DNA disruptors. Key milestones include:
The specific incorporation of a 2-acetamido group represents a more recent innovation designed to modulate hydrogen bonding patterns while potentially engaging novel biological targets beyond classical purine metabolic pathways [10].
Table 1: Key Identifiers of 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
Chemical Property | Value/Identifier | Source/Reference |
---|---|---|
CAS Registry Number | 137896-02-7 | [3] [6] |
Molecular Formula | C₁₈H₂₀ClN₅O₈ | [3] [9] |
Molecular Weight | 469.83 g/mol | [3] [9] |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-acetamido-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | [8] |
Synonyms | 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine; NSC-70388 analog | [6] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7